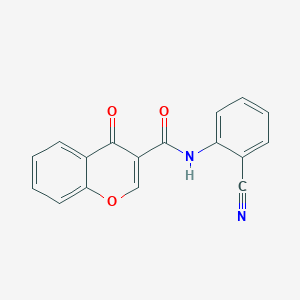

N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic compound. It likely contains a chromene backbone, which is a common structure in many organic compounds . The cyanophenyl group attached to it suggests the presence of a benzene ring with a cyano group (-CN) attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by reacting with sulfuryl chloride or gaseous chlorine in an inert solvent .

Scientific Research Applications

Crystal Structure Analysis

Research on chromene derivatives, including those structurally related to "N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide," has demonstrated their planar molecular structure and specific conformations. For example, studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have shown these molecules to exhibit anti conformations with respect to the C—N rotamer of the amide, with cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Synthetic Approaches

The synthesis of chromene derivatives, including compounds like "N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide," has been explored through various eco-friendly and efficient methods. For instance, the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides has been employed using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, demonstrating an efficient pathway to synthesize 2-oxochromenes (Proença & Costa, 2008).

Potential Applications

One of the promising applications of chromene derivatives is in the development of fluorescence chemosensors. A study synthesized a coumarin-based fluorophore, showcasing its selective fluorescence response toward Cu2+ and H2PO4−. This reveals the potential of such compounds in environmental monitoring and analytical chemistry (Meng et al., 2018).

Antibacterial and Antioxidant Properties

Chromene derivatives have also been explored for their antibacterial and antioxidant properties. For instance, novel 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives were synthesized and showed good antioxidant activity and effectiveness against bacterial strains, highlighting the therapeutic potential of such compounds (Subbareddy & Sumathi, 2017).

properties

IUPAC Name |

N-(2-cyanophenyl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-9-11-5-1-3-7-14(11)19-17(21)13-10-22-15-8-4-2-6-12(15)16(13)20/h1-8,10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQYCPOQIMRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-4-oxochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2641859.png)

![1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2641865.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2641872.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2641881.png)